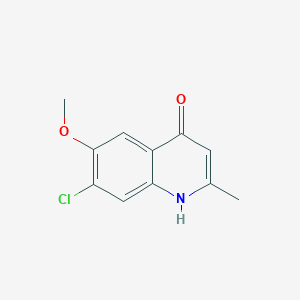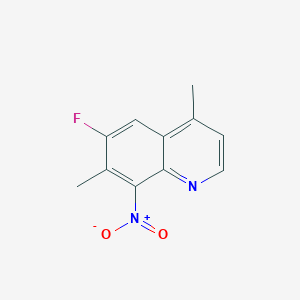
4-Fluoro-6-methoxyindole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methoxyindole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxyindole-3-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-6-methoxyindole.
Functionalization: The indole ring is functionalized by introducing the acetic acid moiety at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-6-methoxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products: The major products formed from these reactions include substituted indoles, quinones, and reduced derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
4-Fluoro-6-methoxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth regulation and as a precursor to plant hormones like indole-3-acetic acid
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Chloro-6-methoxyindole-3-acetic acid: A derivative with a chlorine atom instead of fluorine.
6-Methoxyindole: A simpler indole derivative lacking the acetic acid moiety
Uniqueness: 4-Fluoro-6-methoxyindole-3-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10FNO3 |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
2-(4-fluoro-6-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c1-16-7-3-8(12)11-6(2-10(14)15)5-13-9(11)4-7/h3-5,13H,2H2,1H3,(H,14,15) |
Clé InChI |
RCOQHMUXATYHHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)










